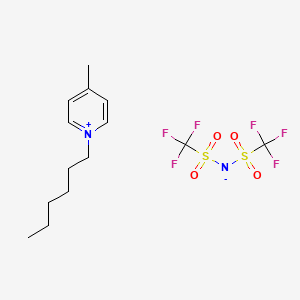

N-hexyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide

Description

N-Hexyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide (hereafter referred to as [C₆MPy][NTf₂]) is a pyridinium-based ionic liquid (IL) characterized by a hexyl chain and a methyl group at the 4-position of the pyridinium cation, paired with the bis((trifluoromethyl)sulfonyl)imide (NTf₂⁻) anion. This IL is notable for its low volatility, high thermal stability, and tunable physicochemical properties, making it suitable for applications in electrochemistry, catalysis, and polymer synthesis . The NTf₂⁻ anion is widely used due to its hydrophobicity, electrochemical stability, and ability to form low-melting ILs with organic cations .

Properties

Molecular Formula |

C14H20F6N2O4S2 |

|---|---|

Molecular Weight |

458.4 g/mol |

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-methylpyridin-1-ium |

InChI |

InChI=1S/C12H20N.C2F6NO4S2/c1-3-4-5-6-9-13-10-7-12(2)8-11-13;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-8,10-11H,3-6,9H2,1-2H3;/q+1;-1 |

InChI Key |

CGNMFVSTZLKCNN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide typically involves the reaction of N-hexyl-4-metylpyridinium chloride with lithium bis((trifluoromethyl)sulfonyl)imide in an organic solvent . The reaction is carried out under controlled conditions, such as temperature and pressure, to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-hexyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-hexyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Mechanism of Action

The mechanism of action of N-hexyl-4-metylpyridinium bis((trifluoromethyl)sulfonyl)imide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Cation Structural Variations

Imidazolium-Based ILs

Imidazolium cations, such as 1-ethyl-3-methylimidazolium ([EMIM]⁺) and 1-butyl-3-methylimidazolium ([BMIM]⁺), paired with NTf₂⁻, are benchmark ILs. Key differences include:

- Melting Points : Pyridinium-based ILs generally exhibit higher melting points (Tm) than imidazolium analogs. For example:

- Viscosity : Imidazolium ILs typically have lower viscosity due to higher cation symmetry. [BMIM][NTf₂] has a viscosity of ~52 mPa·s at 298 K, whereas pyridinium ILs with longer alkyl chains (e.g., hexyl) may exhibit higher viscosity .

Pyrrolidinium-Based ILs

Pyrrolidinium cations (e.g., N-methoxyethyl-N-methylpyrrolidinium) paired with NTf₂⁻ show superior thermal stability (>300°C decomposition) and moderate ionic conductivity (~3.5 mS/cm at 298 K) . Compared to [C₆MPy][NTf₂], pyrrolidinium ILs often have lower Tm (e.g., 220–250 K) due to increased conformational flexibility .

Other Pyridinium Derivatives

- N-Propyl-3-Methylpyridinium NTf₂: Structural isomerism (methyl at 3-position vs.

- 1-Ethyl-4-Methylpyridinium NTf₂ : Shorter alkyl chain (ethyl vs. hexyl) results in higher Tm (287–298 K) due to reduced alkyl chain disorder .

Anion Effects

While all compared ILs share the NTf₂⁻ anion, substitutions with fluorinated anions (e.g., trifluoromethanesulfonate) or asymmetric anions (e.g., fluorosulfonyl-(trifluoromethanesulfonyl)imide) can enhance electrochemical stability or lower viscosity .

Physicochemical Properties

Table 1: Key Properties of NTf₂⁻-Based ILs

| Compound | Melting Point (K) | Viscosity (mPa·s, 298 K) | Thermal Decomposition (°C) | Ionic Conductivity (mS/cm) |

|---|---|---|---|---|

| [EMIM][NTf₂] | 256–268 | 34 | 380–400 | 8.5 |

| [BMIM][NTf₂] | 266.6 | 52 | 385–410 | 4.2 |

| 1-Ethyl-4-methylpyridinium NTf₂ | 287–298 | ~120* | 350–370* | 2.1* |

| N-Propyl-3-methylpyridinium NTf₂ | Not reported | Not reported | Not reported | Not reported |

| [C₆MPy][NTf₂] (inferred) | ~280–290* | >150* | 340–360* | 1.5–2.0* |

*Estimated based on structural analogs .

Electrochemical Behavior

- Diffusion Coefficients : In imidazolium NTf₂ ILs, oxygen diffusion coefficients (D) range from 2.1 × 10⁻¹⁰ m²/s, whereas pyridinium ILs like [C₆MPy][NTf₂] may exhibit lower D values due to higher viscosity, impacting superoxide stability in battery applications .

- Electrochemical Window: NTf₂⁻-based ILs generally exhibit wide electrochemical windows (~4.5 V). Pyridinium cations may slightly narrow this window compared to imidazolium due to reduced anodic stability .

Biological Activity

N-hexyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide (abbreviated as [C14H20F6N2O4S2]) is an ionic liquid that has garnered attention for its unique properties and potential biological applications. This article explores its biological activity, including interactions with biomolecules, enzymatic effects, and implications for therapeutic use.

- Molecular Formula : C14H20F6N2O4S2

- Molecular Weight : 458.44 g/mol

- Appearance : Colorless to pale yellow liquid

- Freezing Point : Approximately 12.8°C

- Electrical Conductivity : 0.19 S/m at 20°C

The compound features a pyridinium cation and a bis(trifluoromethyl)sulfonyl imide anion, contributing to its ionic character and solubility in various solvents.

Research indicates that N-hexyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide interacts with various biomolecules, potentially modulating enzymatic activities and cellular pathways. The mechanism of action may involve binding to specific molecular targets, leading to either therapeutic effects or toxicity, depending on concentration and context of use.

Biological Interactions

The biological activity of this compound has been studied in several contexts:

- Enzyme Modulation : N-hexyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide has shown potential in modulating enzyme activities. For instance, studies have indicated that it can influence the catalytic efficiency of certain enzymes, which may have implications for metabolic pathways.

- Cellular Signaling Pathways : The compound's interactions with cellular signaling pathways are under investigation. Preliminary findings suggest that it may affect pathways involved in cell proliferation and apoptosis, although further research is necessary to elucidate these mechanisms fully .

- Toxicity Studies : Understanding the safety profile of N-hexyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide is crucial. Toxicity assessments have indicated that while low concentrations may exhibit beneficial effects, higher concentrations could lead to cytotoxicity .

Comparative Analysis with Similar Compounds

To contextualize the unique properties of N-hexyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-octyl-3-methylpyridinium chloride | Similar pyridinium structure | Moderate enzyme inhibition |

| N-octyl-3-methylpyridinium bromide | Contains bromide instead of sulfonamide | Lower toxicity profile |

| N-octyl-3-methylpyridinium tetrafluoroborate | Incorporates tetrafluoroborate anion | Limited biological activity |

| N-octyl-3-methylpyridinium hexafluorophosphate | Uses hexafluorophosphate as the anion | Similar enzyme modulation effects |

This table illustrates that while many related compounds share structural similarities, their biological activities can differ significantly.

Case Studies

Several case studies have explored the biological implications of N-hexyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide:

- Case Study 1 : A study investigating its effect on cancer cell lines found that at low concentrations, the compound inhibited cell growth by inducing apoptosis through specific signaling pathways .

- Case Study 2 : Research focused on its application in drug delivery systems highlighted its potential to enhance the solubility and bioavailability of poorly soluble drugs, demonstrating its utility in pharmaceutical formulations .

- Case Study 3 : Toxicological assessments revealed that while the compound exhibits low toxicity at therapeutic doses, higher concentrations resulted in significant cytotoxic effects on liver cells, necessitating careful dosage regulation in therapeutic applications .

Q & A

Basic Question: What are the key steps in synthesizing N-hexyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide with high purity?

Methodological Answer:

Synthesis typically involves a two-step process:

Quaternization Reaction: React N-hexyl-4-methylpyridine with a halogenated agent (e.g., methyl iodide) to form the pyridinium halide salt.

Anion Exchange: Replace the halide with bis((trifluoromethyl)sulfonyl)imide (NTf₂⁻) via metathesis using lithium bis((trifluoromethyl)sulfonyl)imide (LiNTf₂) in a polar solvent like water or methanol.

Critical Considerations:

- Ensure stoichiometric excess of LiNTf₂ (~1.2 equivalents) to maximize anion exchange efficiency .

- Purify the final product via repeated washing with deionized water and recrystallization from acetonitrile/ethyl acetate mixtures to remove residual halides and Li salts .

- Confirm purity using ion chromatography (IC) or ¹⁹F NMR to verify complete anion exchange .

Basic Question: How should researchers assess the thermal stability of this ionic liquid for high-temperature applications?

Methodological Answer:

Use thermogravimetric analysis (TGA) coupled with differential thermogravimetry (DTG):

- Conditions: Heat samples from 40°C to 650°C at 10°C/min under nitrogen to mimic inert environments .

- Key Metrics:

- Onset decomposition temperature (Td): The temperature at which 5% mass loss occurs.

- Maximum decomposition rate: Identified via DTG peaks.

Interpretation:

- Compare Td with structurally similar ionic liquids (e.g., 1-butyl-3-methylimidazolium NTf₂, Td ~400°C). Lower stability may indicate impurities or incomplete anion exchange .

Advanced Question: How can conflicting electrochemical window data in literature be resolved for this compound?

Methodological Answer:

Contradictions often arise from experimental variables. Follow this protocol:

Standardize Electrochemical Setup:

- Use a three-electrode cell (glassy carbon working electrode, Pt counter, Ag/Ag⁺ reference).

- Pre-dry the ionic liquid under vacuum (80°C, 24h) to minimize water content, which narrows the window .

Validate via Cyclic Voltammetry (CV):

- Scan from -2.5V to +2.5V at 100 mV/s. The anodic limit is defined by oxidation currents, and the cathodic limit by reduction currents.

Troubleshooting:

- If discrepancies persist, analyze trace halides (e.g., Cl⁻) via IC, as even 50 ppm can alter electrochemical behavior .

- Compare results with in-situ mass spectrometry to identify decomposition products during polarization .

Advanced Question: What strategies mitigate degradation during long-term storage of this ionic liquid?

Methodological Answer:

Degradation is influenced by moisture, light, and temperature:

Storage Conditions:

- Use amber glass bottles under inert gas (Ar/N₂) to prevent oxidation.

- Maintain temperatures below 25°C; avoid freezing to prevent phase separation .

Stability Monitoring:

- Periodically analyze via TGA and ¹H NMR to detect hydrolysis products (e.g., hexylpyridine or sulfonic acid derivatives).

Additives:

Basic Question: How does solvent choice impact solubility studies of this ionic liquid?

Methodological Answer:

Systematic solubility assessment involves:

Solvent Screening:

- Test in aprotic solvents (e.g., acetonitrile, DMSO) and hydrocarbons (e.g., hexane) at 25°C.

Quantification:

- Use gravimetric methods: Saturate solvent with the ionic liquid, filter, and evaporate to measure residual mass.

Data Interpretation:

- High solubility in polar aprotic solvents (>200 mg/mL) suggests strong ion-dipole interactions. Low solubility in hexane (<5 mg/mL) confirms hydrophobic NTf₂⁻ dominance .

Advanced Question: How can researchers address discrepancies in viscosity measurements under varying humidity levels?

Methodological Answer:

Viscosity is highly sensitive to moisture. Standardize measurements by:

Pre-treatment:

Instrument Calibration:

- Use a cone-and-plate viscometer with temperature control (±0.1°C).

Humidity Control:

- For hygroscopicity studies, introduce controlled humidity via saturated salt solutions (e.g., LiCl for 11% RH, Mg(NO₃)₂ for 54% RH) .

Data Correction:

- Apply Arrhenius fitting to isolate temperature effects from humidity-induced changes.

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

Based on safety data sheets (SDS):

Personal Protective Equipment (PPE):

- Nitrile gloves (tested for permeation resistance to NTf₂⁻) and EN166-certified goggles .

- Use NIOSH-approved respirators (P95) if airborne particles are generated .

Emergency Procedures:

- Eye exposure: Rinse with water for 15 minutes; seek medical attention if irritation persists .

- Skin contact: Wash with soap and water; remove contaminated clothing .

Waste Disposal:

Advanced Question: How can computational modeling predict this ionic liquid’s interactions in hybrid electrolyte systems?

Methodological Answer:

Employ molecular dynamics (MD) simulations:

Force Field Selection:

- Use OPLS-AA for organic cations and CL&P for NTf₂⁻ .

System Setup:

- Simulate mixtures with LiPF₆ or ionic polymers (e.g., 1-butylpyrrolidinium NTf₂) at 343K to mimic battery conditions.

Output Analysis:

- Calculate radial distribution functions (RDFs) to identify Li⁺ coordination with NTf₂⁻ oxygen atoms.

- Compare diffusion coefficients (D) from simulations with pulsed-field gradient NMR data to validate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.